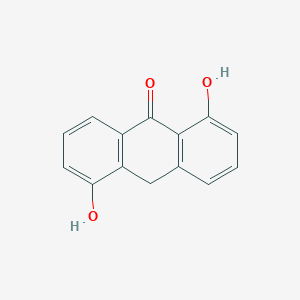

1,5-Dihydroxyanthrone

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H10O3 |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

1,5-dihydroxy-10H-anthracen-9-one |

InChI |

InChI=1S/C14H10O3/c15-11-5-2-4-9-10(11)7-8-3-1-6-12(16)13(8)14(9)17/h1-6,15-16H,7H2 |

InChI Key |

MYYRAEQRSBLQQO-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C(=CC=C2)O)C(=O)C3=C1C(=CC=C3)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Transformations of 1,5 Dihydroxyanthrone

Established Synthetic Pathways

The construction of the 1,5-dihydroxyanthraquinone (B121750) framework can be accomplished through several established chemical reactions. These pathways typically build the tricyclic system from simpler benzene-derived precursors.

Friedel-Crafts Reaction-Based Syntheses

Friedel-Crafts reactions are a cornerstone for synthesizing the anthraquinone (B42736) skeleton from benzene (B151609) derivatives. A regioselective preparation of 1,5-dihydroxyanthraquinone has been developed starting from 1,4-dimethoxybenzene (B90301). This multi-step process involves:

This classical chemistry approach is advantageous due to the use of inexpensive starting materials and operation under mild reaction conditions. researchgate.net

Diels-Alder Cycloaddition Strategies

The Diels-Alder reaction, a powerful tool for forming six-membered rings, provides another route to the anthraquinone core. This [4+2] cycloaddition strategy typically involves the reaction of a substituted naphthoquinone with a suitable diene. For instance, a 1,5-dihydroxyanthraquinone substitution pattern can be achieved by reacting a functionalized quinone intermediate with a diene, followed by an oxidation step to aromatize the newly formed ring. This methodology allows for the controlled construction of highly functionalized anthraquinones.

Anionic Condensation Approaches

Anionic condensation reactions are a significant and widely used method for the regioselective synthesis of anthraquinones. nih.gov This strategy often employs the annulation of a stabilized phthalide (B148349) anion (acting as a 1,4-dipole equivalent) with a Michael acceptor like a cyclohexenone or an aryne. nih.gov This nucleophilic addition followed by cyclization and aromatization provides a versatile route to the core structure of 1,5-dihydroxyanthraquinone. The choice of starting materials and reaction conditions is crucial for controlling the regiochemistry of the final product.

Condensation Reactions of Precursor Molecules

The direct condensation of simpler aromatic precursors offers a more convergent approach. A notable industrial process for producing 1,5-dihydroxyanthraquinone (anthrarufin) involves the self-condensation of meta-hydroxybenzoic acid. This reaction is carried out by heating the precursor in a molten salt mixture of aluminum chloride and sodium chloride at temperatures between 170°C and 210°C. zhenyubiotech.com This method provides a technically simple and economical synthesis from benzene derivatives, moving away from traditional coal tar-based feedstocks. zhenyubiotech.com Other condensation methods, such as the Marschalk condensation, which involves the reaction of a leuco-quinizarin with an aldehyde, can also be used to build substituted anthraquinone systems. a2bchem.com

Oxidation-Based Synthetic Routes

While the final step to obtain 1,5-dihydroxyanthrone is a reduction, several key synthetic routes to its anthraquinone precursor rely on oxidative steps. These can be categorized as follows:

Final Reduction to this compound: Once the precursor 1,5-dihydroxyanthraquinone is synthesized, it is reduced to the target this compound. This is a standard transformation in quinone chemistry. Common reagents for this partial reduction include tin (Sn) or stannous chloride (SnCl₂) in an acidic medium like glacial acetic acid and hydrochloric acid. orgsyn.orgechemi.comchemspider.comwikipedia.org The reaction selectively reduces one of the two ketone groups of the central ring to a methylene (B1212753) group, yielding the final anthrone (B1665570) product.

| Synthetic Method | Key Precursors | Core Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Friedel-Crafts Reaction | 1,4-Dimethoxybenzene, Butanoic acid derivative | Lewis Acids (e.g., AlCl₃), TFA/TES, Aerial Oxidation | 1,5-Dihydroxyanthraquinone | |

| Diels-Alder Cycloaddition | Functionalized Naphthoquinone, Diene | Thermal or Lewis Acid Catalysis, Oxidation | 1,5-Dihydroxyanthraquinone | |

| Anionic Condensation | Stabilized Phthalide Anion, Cyclohexenone | Base (e.g., LDA), Michael Addition/Cyclization | 1,5-Dihydroxyanthraquinone | nih.gov |

| Precursor Condensation | m-Hydroxybenzoic Acid | AlCl₃/NaCl melt, 170-210°C | 1,5-Dihydroxyanthraquinone | zhenyubiotech.com |

| From Disulfonic Acid | 1,5-Anthraquinone Disulfonic Acid | Alkali fusion (e.g., with lime), Acidification | 1,5-Dihydroxyanthraquinone | nih.gov |

| From Dinitro Compound | 1,5-Dinitroanthraquinone | Sodium Formate, N-Methylpyrrolidone, 110°C | 1,5-Dihydroxyanthraquinone | stackexchange.com |

| Final Reduction Step | 1,5-Dihydroxyanthraquinone | SnCl₂/HCl or Sn/HCl in Acetic Acid | This compound | echemi.comchemspider.comwikipedia.org |

Targeted Derivatization Strategies for Analytical and Mechanistic Studies

For analytical and mechanistic studies, the chemical derivatization of this compound is often necessary to improve its properties for chromatographic separation and detection. The primary targets for derivatization are the two phenolic hydroxyl groups and, in some cases, the reactive methylene group at the C-10 position.

Derivatization strategies are chosen based on the analytical technique to be employed:

These derivatization techniques transform the analyte into a product with improved chemical or physical properties, facilitating more sensitive and selective quantification for research and quality control.

| Analytical Technique | Reagent Class | Example Reagent | Target Functional Group | Purpose | Reference |

|---|---|---|---|---|---|

| GC-MS | Silylating Agents | BSTFA, MSTFA, MTBSTFA | Hydroxyl (-OH) | Increase volatility and thermal stability | chemspider.com |

| HPLC-FLD | Fluorescent Tagging Agents | Dansyl Chloride | Hydroxyl (-OH) | Attach a fluorophore for sensitive detection | |

| HPLC-UV/FLD | Acylating Agents | Benzoyl Chloride, FMOC | Hydroxyl (-OH) | Attach a chromophore/fluorophore |

Table of Compounds

| Compound Name | Synonym(s) | Chemical Family |

|---|---|---|

| This compound | - | Anthrone |

| 1,5-Dihydroxyanthraquinone | Anthrarufin | Anthraquinone |

| 1,4-Dimethoxybenzene | - | Aromatic Ether |

| meta-Hydroxybenzoic acid | 3-Hydroxybenzoic acid | Phenolic Acid |

| Aluminum chloride | - | Lewis Acid |

| Sodium chloride | - | Inorganic Salt |

| Phthalide | - | Lactone |

| 1,5-Anthraquinone disulfonic acid | - | Sulfonic Acid |

| 1,5-Dinitroanthraquinone | - | Nitroaromatic |

| Stannous chloride | Tin(II) chloride | Reducing Agent / Lewis Acid |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Silylating Agent |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Silylating Agent |

| Dansyl chloride | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | Derivatization Reagent |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Derivatization Reagent |

Enhancement of Detection Sensitivity via Derivatization

The inherent chemical properties of certain analytes can pose challenges for their detection and quantification. Chemical derivatization is a widely employed strategy to overcome these limitations. nih.govjfda-online.com This process involves chemically modifying the analyte to produce a new compound, or derivative, with properties more suitable for a specific analytical method. jfda-online.com Key benefits of derivatization include enhanced detection sensitivity, improved chromatographic separation, and the generation of more specific fragmentation patterns in mass spectrometry. nih.gov

Derivatization can significantly increase the ionization efficiency of a molecule under electrospray ionization (ESI) conditions, leading to a stronger signal and thus greater sensitivity. nih.gov It can also shift the mass-to-charge ratio (m/z) of the analyte to a region with less background noise, further improving detection. nih.gov For instance, the derivatization of phenols, a class of compounds to which this compound belongs, has been shown to markedly increase sensitivity in LC-ESI-MS/MS analysis. mdpi.com

A variety of reagents are available for derivatization, each targeting specific functional groups. nih.gov For hydroxyl groups, such as those in this compound, common strategies include silylation, acylation, and alkylation. jfda-online.com The choice of derivatizing agent and reaction conditions is crucial for achieving optimal results and depends on the analyte's structure and the analytical technique being used. nih.govnih.gov For example, 2-fluoro-1-methylpyridinium (FMP) p-toluene sulfonate has been successfully used for the derivatization of vitamin D3 metabolites, which also contain hydroxyl groups, to enhance detection sensitivity in UHPLC-MS/MS analysis. nih.gov

The following table provides examples of derivatization reagents and their applications in enhancing the detection of various compounds, which could be conceptually applied to this compound.

| Derivatization Reagent | Target Functional Group | Analyte Class Example | Analytical Improvement | Reference |

| 2-fluoro-1-methylpyridinium (FMP) p-toluene sulfonate | Hydroxyl | Vitamin D3 metabolites | Increased detection sensitivity | nih.gov |

| CAX-B (a proprietary reagent) | Phenolic hydroxyl | Organophosphorus pesticide-related phenols | Markedly more sensitive than underivatized phenols | mdpi.com |

| Fluorinated anhydrides | Alcohols, phenols, amines | General | Enhanced detector response, improved volatility | jfda-online.com |

| 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Diene | Vitamin D compounds | Specific targeting of unique structural moiety | nih.gov |

Polarity Reversal Derivatization Techniques

Polarity is a critical factor in chromatographic separations. Polarity reversal derivatization is a technique used to modify the polarity of an analyte to improve its retention and separation on a chromatographic column. This is particularly useful in reversed-phase chromatography, where polar compounds may have poor retention. By converting a polar analyte into a less polar derivative, its interaction with the nonpolar stationary phase is increased, leading to better chromatographic performance.

One common approach to polarity reversal involves the derivatization of polar functional groups, such as carboxylic acids, to form less polar esters or amides. For example, 4-bromo-N-methylbenzylamine has been used as a derivatization reagent for carboxylic acids, including intermediates of the tricarboxylic acid (TCA) cycle. researchgate.net This derivatization introduces a phenyl group, which improves retention in reversed-phase chromatography. researchgate.net

While specific examples for this compound are not prevalent in the literature, the principles of polarity reversal can be applied. The hydroxyl groups of this compound contribute to its polarity. Derivatizing these groups, for instance, through etherification or esterification, would decrease the polarity of the molecule. This could be advantageous for certain analytical applications, particularly in gas chromatography where volatility is crucial, or in reversed-phase liquid chromatography to enhance retention. jfda-online.com

The concept of altering polarity is also relevant in the context of solubility. For instance, in the development of electrolytes for redox flow batteries, modifying the polarity of redox-active molecules can impact their solubility in organic electrolytes, which is a key performance parameter. acs.org

Tautomeric Equilibria and Interconversion Studies

Tautomers are isomers of a compound that readily interconvert through a chemical reaction called tautomerization. tgc.ac.in This process typically involves the migration of a proton, accompanied by a switch of a single bond and an adjacent double bond. chemaxon.com For hydroxyanthrones, the most relevant tautomerism is the keto-enol equilibrium, where the molecule can exist in either a ketone (anthrone) form or an enol (anthrol) form. nih.gov

The position of this equilibrium is influenced by several factors, including the structure of the molecule, solvent, and temperature. nih.govgauthmath.com In many cases, the equilibrium strongly favors one tautomer. tgc.ac.in For the parent compound, 9-anthrone, the keto form is favored over the 9-anthrol (enol) form. researchgate.net The stability of the keto form is attributed to the resonance stabilization provided by the central ring. researchgate.net

The presence of hydroxyl groups on the anthrone skeleton significantly impacts the tautomeric equilibrium. nih.gov Intramolecular hydrogen bonding between the hydroxyl groups and the carbonyl group can stabilize the keto form. nih.gov For example, in 1,8-dihydroxyanthrone (dithranol), the keto tautomer is significantly more stable than the enol form. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), are valuable tools for investigating the energetics of tautomeric equilibria. researchgate.netresearchgate.net These studies can predict the relative stabilities of different tautomers and the energy barriers for their interconversion. researchgate.net For some dihydroxyanthraquinone derivatives, it has been shown that the keto tautomers are more stable than the enol tautomers in both the ground and excited states. researchgate.net

The solvent can also play a crucial role in shifting the tautomeric equilibrium. researchgate.net For instance, the tautomeric equilibrium of certain hydroxyanthrone derivatives is solvent-dependent, with more polar solvents potentially favoring one tautomer over another. researchgate.net

Chemical Transformations to Related Anthracene (B1667546) Derivatives

This compound and its tautomer, 1,5-dihydroxyanthracene, are part of the larger family of anthracene derivatives. These compounds can be chemically transformed into a variety of other related structures.

One common transformation is the oxidation of anthrones to their corresponding anthraquinones. neu.edu.tr This is a key reaction in the chemistry of these compounds. Conversely, anthraquinones can be reduced to anthracenes. google.com For example, a dihydroxyanthraquinone can be reduced with stannous chloride in acetic acid to form an anthracenetriol derivative. google.com Another method involves protecting the hydroxyl groups, reducing the quinone with zinc and ammonia, and then deprotecting the hydroxyls. google.com

The hydroxyl groups of this compound can also be derivatized to form ethers or esters. For instance, reacting a dihydroxyanthraquinone with an alkylating agent like dimethyl sulfate (B86663) can protect the hydroxyl groups as methoxy (B1213986) groups. google.com These protected derivatives can then undergo further reactions. Esterification with acid chlorides, such as p-nitrocinnamic acid chloride, can also be performed on the hydroxyl groups. google.com

Furthermore, anthracene derivatives can participate in cycloaddition reactions, such as the Diels-Alder reaction. researchgate.net The reactivity of the anthracene core can be modulated by substituents. Organocatalytic activation has been used to facilitate the asymmetric Diels-Alder reaction of anthracenes with various dienophiles. researchgate.net

These transformations allow for the synthesis of a wide range of anthracene derivatives with diverse structures and properties, starting from compounds like this compound.

Molecular Mechanisms and Biochemical Interactions

Fundamental Molecular-Level Interactions within Biological Systems

The primary mechanism of 1,5-Dihydroxyanthrone is rooted in its redox activity, which leads to the formation of free radicals and reactive oxygen species (ROS). ijdvl.comscite.ai These highly reactive species are considered responsible for the compound's effects. ijdvl.com The generation of ROS, such as the superoxide (B77818) anion radical, is a key event following the autooxidation of this compound. nih.govresearchgate.net This process is central to its biological effects, which include the inhibition of cell proliferation and the induction of inflammatory responses. ijdvl.com

One of the key targets for this compound is the mitochondrion. medicaljournals.se Studies have shown that the compound rapidly accumulates within mitochondria, an event that occurs independently of the mitochondrial membrane potential. nih.gov This accumulation leads to the dissipation of the mitochondrial membrane potential and subsequent release of cytochrome c, triggering apoptosis. nih.gov The interaction appears to be specific to the ubiquinone pool within the respiratory chain. nih.gov

The compound's interaction with DNA has been a subject of investigation. While it has been shown to inhibit DNA synthesis, there is no clear evidence for a specific, direct interaction or the formation of adducts that would trigger excision repair. ijdvl.comnih.govdrugbank.com However, it has been observed that the presence of DNA can enhance the stability of aqueous solutions of this compound. nih.gov

Furthermore, this compound induces lipid peroxidation in cellular membranes, a process that occurs more readily in mononuclear leukocytes than in keratinocytes. ijdvl.comnih.gov This lipid peroxidation is considered one of the earliest membrane-related responses to the compound. nih.gov The compound also interacts with proteins, such as human serum albumin, forming complexes that can stabilize it in aqueous environments. oup.com

Modulation of Intracellular Signaling Pathways

This compound exerts significant influence over several intracellular signaling pathways, which is crucial to its mechanism of action. A notable target is the mitogen-activated protein kinase (MAPK) signaling pathway. mdpi.com Specifically, it is a potent activator of the JNK (c-Jun N-terminal kinase) signaling pathway, a key regulator of cellular responses to stress. drugbank.comnih.gov This activation is mediated, at least in part, by the induction of lipid peroxidation. nih.gov Mononuclear leukocytes show a markedly higher sensitivity to this JNK activation compared to keratinocytes. nih.gov

The compound also influences the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. ijdvl.com As a central regulator of inflammation and immune responses, the activation of NF-κB by this compound contributes to its pro-inflammatory effects. ijdvl.com Studies have shown that concentrations as low as 10 μM can trigger this activation in murine keratinocytes. ijdvl.com

Furthermore, this compound has been shown to down-regulate the epidermal growth factor (EGF) receptor. ijdvl.com It induces a dose-dependent decrease in EGF binding to cells, which can contribute to its anti-proliferative action. ijdvl.commedicaljournals.se The inhibition of EGF binding is due to a reduction in the number of receptor sites, not a change in receptor affinity, and occurs after a latency period, with maximal effect observed at 24 hours. medicaljournals.se

The compound also impacts cytokine signaling. It has been demonstrated to inhibit the secretion of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-alpha from human monocytes. ijdvl.com By targeting keratinocytes and their interaction with neutrophils, it disrupts the IL-36 inflammatory loop, a key pathway in certain inflammatory skin conditions. elifesciences.org This is evidenced by a rapid decrease in the expression of neutrophil chemotactic factors and subsequent reduction in neutrophilic infiltration. elifesciences.org

There is also evidence suggesting an interaction with the Protein Kinase C (PKC) signaling pathway. medicaljournals.se PKC is a family of kinases involved in a wide array of cellular processes, including proliferation and differentiation. nih.govfrontiersin.org Given that the biological effects of this compound are mediated by ROS, and PKC activity can be modulated by redox-active compounds, this represents a plausible pathway for its action. ijdvl.comnih.gov

Enzyme-Substrate/Inhibitor Kinetics and Interaction Profiles

This compound is known to inhibit several key enzymes. A significant target is Glucose-6-Phosphate Dehydrogenase (G6PDH), an important enzyme in the pentose (B10789219) phosphate (B84403) pathway. nih.govoup.com The inhibition of G6PDH by this compound is complex and appears to be mediated by the generation of reactive oxygen species, particularly the superoxide anion radical (.O2-). nih.gov The inhibitory effect is reduced by the presence of antioxidants like catalase and superoxide dismutase. nih.gov Kinetic studies have shown a multiphasic profile of G6PDH inhibition, with a dramatic increase in inhibition after an initial period, suggesting that a degradation product of this compound may be the more potent inhibitor. oup.com

The compound is also a potent inhibitor of lipoxygenase (LOX) enzymes, particularly 5-lipoxygenase and 12-lipoxygenase, which are involved in the metabolism of arachidonic acid to produce inflammatory mediators like leukotrienes. ijdvl.com The inhibition of 12-lipoxygenase by this compound is also thought to involve active oxygen species formed during its auto-oxidation. nih.gov The known stable oxidation product, danthron, does not show the same inhibitory activity. nih.gov

Another enzyme targeted by this compound is thioredoxin reductase (TR). ijdvl.com This enzyme, which has reactive thiolate groups at its active site, can react with this compound to form a covalent complex, leading to irreversible deactivation of the enzyme. ijdvl.com

The table below summarizes the inhibitory effects of this compound on various enzymes.

| Enzyme Target | Effect | Mediating Factors | Reference |

| Glucose-6-Phosphate Dehydrogenase (G6PDH) | Inhibition | Reactive Oxygen Species (Superoxide) | nih.gov, oup.com |

| 5-Lipoxygenase | Potent Inhibition | Direct interaction and/or ROS | ijdvl.com, |

| 12-Lipoxygenase | Inactivation | Reactive Oxygen Species | nih.gov |

| Thioredoxin Reductase (TR) | Irreversible Deactivation | Covalent complex formation | ijdvl.com |

| Ornithine Decarboxylase | Inhibition | Not specified | medicaljournals.se |

| Protein Kinase C (PKC) | Inhibition | Not specified | medicaljournals.se |

Redox Chemistry and Electrochemical Behavior of Dihydroxyanthrones

The redox chemistry of this compound is central to its biological activity and chemical instability. ijdvl.commedicaljournals.se The molecule contains phenolic hydroxyl groups and reactive hydrogen atoms, making it susceptible to auto-oxidation, a process that is dependent on pH and light. medicaljournals.se This oxidation involves hydrogen atom abstraction and electron transfer, yielding the corresponding anthronyl radical. medicaljournals.seunifr.ch

One-electron reduction significantly increases the ability of this compound to act as a hydrogen atom donor. researchgate.netunifr.ch The resulting radical anion can decay by losing a hydrogen atom to form the anthralyl anion. unifr.ch Conversely, radicals present in the environment can abstract a hydrogen atom from this compound to generate the anthralyl radical. unifr.ch This radical is found to be highly reactive towards oxygen. unifr.ch The auto-oxidation process in the presence of oxygen leads to the formation of superoxide radicals. researchgate.net

The stability of this compound is influenced by intramolecular hydrogen bonding between its phenolic hydrogen atoms and the central carbonyl group. medicaljournals.semdpi.com This bonding provides relative stability in aprotic media. medicaljournals.se However, in the presence of protic solvents, this hydrogen bonding is disrupted, which facilitates the auto-oxidation process. medicaljournals.se

The degradation of dihydroxyanthrones can be mediated by hydrogen bonds with surrounding molecules, such as water. researchgate.net For the isomer 2,6-dihydroxyanthraquinone (B191064), it has been proposed that a bridging water molecule can promote electron transfer and disproportionation, leading to degradation. researchgate.net In contrast, for 1,5-dihydroxyanthraquinone (B121750), a hydrogen bond-mediated protection process has been suggested, highlighting how the specific isomer structure dictates its stability. researchgate.netresearchgate.net The main oxidation products of this compound include 1,8-dihydroxyanthraquinone (danthron) and the dithranol dimer. nih.govgoogle.com

The redox properties of dihydroxyanthrones make them attractive candidates for use in advanced materials, particularly for electrochemical energy storage in aqueous organic redox flow batteries (AORFBs). d-nb.inforesearchgate.netchemrxiv.org These molecules can undergo reversible redox reactions, which is a key requirement for battery electrolytes. researchgate.net However, the chemical stability of these compounds during electrochemical cycling is a major challenge. d-nb.info

For instance, the reduced form of 2,6-dihydroxyanthraquinone is known to form an anthrone (B1665570) intermediate that can undergo irreversible dimerization, leading to a loss of battery capacity. harvard.edu Molecular engineering, by adding functional groups to the dihydroxyanthraquinone core, has been explored to enhance both solubility and stability. researchgate.netd-nb.info Research has focused on creating derivatives that can achieve high capacity and long cycle lifetimes. researchgate.netd-nb.info The stability of these molecules is highly dependent on factors like pH and the interaction with other components in the electrolyte. researchgate.net For 1,5-dihydroxyanthraquinone, a composite anolyte with poly(anthraquinonyl sulfide) and carbon black has shown promise in delivering stable cell performance over many cycles. researchgate.net

Chelation Chemistry with Metal Ions

This compound can act as a ligand, forming complexes with various metal ions. ekb.egresearchgate.net The presence of hydroxyl and carbonyl groups provides potential coordination sites for metal binding. Studies have demonstrated the formation of new mixed ligand complexes when this compound reacts with metal ions such as Ni(II), Zn(II), Zr(IV), La(III), and Th(IV) in the presence of a secondary ligand like 8-hydroxyquinoline. ekb.egresearchgate.net

The formation of these complexes is confirmed through various spectroscopic techniques. ekb.eg Infrared spectra show shifts in the characteristic bands of the O-H group, indicating that the phenolic oxygen atom is involved in coordination with the metal ion. ekb.egresearchgate.net The electronic absorption spectra of these complexes show new bands that are attributed to ligand-metal charge transfer. ekb.eg The stoichiometry and geometry of these complexes can vary depending on the metal ion. ekb.egresearchgate.net For example, a complex with Ni(II) has been found to have a distorted octahedral geometry. ekb.egekb.eg This ability to chelate metal ions could potentially influence its biological activity, as metal ions play crucial roles in many enzymatic and cellular processes.

Structure Activity Relationship Sar Elucidations

Correlating Structural Features with Molecular Functionality

The functionality of 1,5-Dihydroxyanthrone is governed by a combination of its key structural components: the tricyclic anthracenone (B14071504) backbone, a ketone group at position C9, and two hydroxyl (-OH) groups at positions C1 and C5.

The core tricyclic system, composed of two aromatic rings fused to a central, non-aromatic ring, provides a stable yet reactive scaffold. ontosight.ai The aliphatic character of this central ring results in a non-planar molecular structure, which is a defining feature of anthrones compared to their planar anthraquinone (B42736) counterparts. mdpi.com This non-planarity influences how the molecule interacts with biological targets.

Impact of Hydroxyl Group Positional Isomerism on Activity

The specific placement of hydroxyl groups on the anthrone (B1665570) skeleton is a critical factor in determining the molecule's activity. This phenomenon, known as positional isomerism, means that isomers of dihydroxyanthrone, such as 1,8-dihydroxyanthrone (Anthralin) or 1,4-dihydroxyanthrone, exhibit distinct chemical and biological profiles compared to this compound.

Research on the broader class of anthranoids, including anthraquinones, demonstrates that the number and position of -OH groups significantly affect their properties. nih.govbiorxiv.org For example, in certain anthraquinones, hydroxyl groups at the 1 and 8 positions are considered essential for specific biological actions. biorxiv.org A study comparing the anthraquinones Emodin (B1671224) and Chrysophanol, which differ by a single hydroxyl group's position, found that this small structural change was enough to switch the cellular death pathway they induced. nih.gov

The position of the hydroxyl groups dictates the potential for and strength of intramolecular hydrogen bonds, which in turn affects the molecule's acidity, redox potential, and spectral properties. nih.govresearchgate.netacs.org In the related anthraquinones, the position of hydroxyl substituents markedly influences their electronic absorption spectra. Substituents at the 1,4-positions cause a more significant bathochromic (color-deepening) shift compared to those at the 1,5- or 1,8-positions, indicating a greater effect on the electronic structure of the molecule. semanticscholar.orgnih.gov This suggests that the 1,5-isomer has a different electronic and interactive profile than other isomers.

Table 1: Comparison of Properties Among Dihydroxyanthraquinone Isomers Data for dihydroxyanthraquinones is used as a proxy to illustrate the effects of isomerism due to its wider availability in literature.

| Property | 1,5-Dihydroxyanthraquinone (B121750) (Anthrarufin) | 1,8-Dihydroxyanthraquinone (Chrysazin) | 1,4-Dihydroxyanthraquinone (Quinizarin) |

| Color | Orange-Yellow nih.govwikipedia.org | Orange-Red | Red-Violet nih.gov |

| Symmetry | Symmetric distribution of -OH groups | Symmetric distribution of -OH groups | Asymmetric distribution of -OH groups |

| Intramolecular H-Bonds | Two intramolecular H-bonds to carbonyls | Two intramolecular H-bonds to carbonyls | Two intramolecular H-bonds to carbonyls |

| Electronic Shift | Less significant bathochromic shift semanticscholar.orgnih.gov | Less significant bathochromic shift semanticscholar.orgnih.gov | Significant bathochromic shift semanticscholar.orgnih.gov |

This interactive table allows for a comparison of key properties influenced by the position of hydroxyl groups in the closely related anthraquinone structure.

Influence of Substituent Effects on Molecular Interactions

The introduction of additional chemical groups (substituents) onto the this compound framework can profoundly alter its molecular interactions and, consequently, its activity. The nature of these substituents—whether they are electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -NO₂, -Cl)—modifies the electronic landscape of the entire molecule. mdpi.comnih.gov

These modifications can lead to several changes:

Geometric Alterations : Substituents can change the geometry of the molecule, including the angle between the two outer aromatic rings. researchgate.netresearchgate.net Bulky substituents can introduce steric hindrance, forcing a change in conformation to accommodate the larger group. nih.gov

Electronic Effects : Electron-donating groups increase the electron density in the ring system, which can enhance the molecule's ability to participate in certain reactions and may decrease the O-H bond dissociation enthalpy, potentially boosting antioxidant activity. nih.gov Conversely, electron-withdrawing groups decrease electron density.

Hydrogen Bonding : Substituents can influence the strength and nature of intramolecular hydrogen bonds, which are critical for the stability and reactivity of the molecule. researchgate.netmdpi.com

Tautomerism : The equilibrium between the keto and enol forms of anthrone can be shifted by substituents, particularly those on the central ring, which alters the compound's chemical properties and biological availability. nih.govresearchgate.net

Table 2: Predicted Effects of Substituents on an Anthrone Core

| Substituent Type | Example | Predicted Effect on Geometry | Predicted Effect on Electron Density | Potential Impact on Activity |

| Electron-Donating | -CH₃ (Methyl), -OCH₃ (Methoxy) | Minor changes unless sterically bulky. | Increases electron density in the aromatic rings. mdpi.com | May enhance antioxidant activity by lowering O-H bond dissociation energy. nih.gov |

| Electron-Withdrawing | -NO₂ (Nitro), -Cl (Chloro) | Can influence ring planarity and bond lengths. mdpi.com | Decreases electron density in the aromatic rings. mdpi.com | May alter receptor binding affinity and metabolic stability. |

| Bulky/Steric | -C(CH₃)₃ (tert-Butyl) | Can significantly increase the angle between outer rings due to steric strain. nih.gov | Electronic effect may be secondary to steric effect. | Can block access to active sites, potentially decreasing or altering biological activity. |

This interactive table summarizes the general influence of different types of chemical substituents on the core structure of anthrones.

Comparative SAR Analysis with Related Anthrone and Anthraquinone Analogues

A comparative analysis of this compound with its related analogues—specifically other anthrones and the corresponding anthraquinones—provides crucial insights into its unique structure-activity profile. The primary distinction lies in the central ring. Anthrones possess a non-planar, aliphatic central ring with a single ketone and a CH₂ group, while anthraquinones feature a planar, quinonoid central ring with two ketone groups. mdpi.com

This fundamental structural difference has significant functional consequences:

Molecular Geometry : The non-planar, flexible geometry of anthrones contrasts sharply with the rigid planarity of anthraquinones. mdpi.comresearchgate.net This affects how each molecule can fit into and interact with biological receptors or enzyme active sites.

Chemical Reactivity : The C10 methylene (B1212753) (CH₂) group in anthrones is a key reactive site. The benzylic C-H bonds at this position are relatively weak and can be involved in radical-scavenging antioxidant mechanisms, a pathway less available to anthraquinones. acs.org The chemistry of anthrones is often dominated by keto-enol tautomerism, while anthraquinones are primarily defined by their redox cycling between the quinone, semi-quinone, and hydroquinone (B1673460) states. rsc.org

Biological Activity : Anthrones are often reported to have stronger antioxidant activity than their anthraquinone counterparts, partly due to the presence of the reactive C10 methylene group. mdpi.com For instance, 1,8-dihydroxyanthrone (Anthralin) is a potent drug, and its activity is linked to its anthrone structure. caymanchem.com In contrast, the activity of many anthraquinones is linked to their ability to intercalate into DNA or generate reactive oxygen species through redox cycling, properties directly related to their planar structure. hebmu.edu.cn

Table 3: Comparative Structural and Functional Analysis

| Feature | This compound | 1,5-Dihydroxyanthraquinone |

| Central Ring | Aliphatic, single C=O at C9, CH₂ at C10 | Quinonoid, two C=O groups (C9, C10) |

| Molecular Geometry | Non-planar, flexible mdpi.com | Planar, rigid mdpi.com |

| Key Reactive Site | -OH groups and C10 methylene hydrogens acs.org | -OH groups and quinone system |

| Primary Chemical Behavior | Keto-enol tautomerism researchgate.netacs.org | Redox cycling (quinone ↔ hydroquinone) rsc.org |

| Anticipated Primary Action | Antioxidant activity via H-atom donation acs.org | DNA intercalation, redox-based activity hebmu.edu.cn |

This interactive table highlights the key differences in structure and resulting functionality between this compound and its corresponding anthraquinone analogue.

Biosynthetic Pathways and Natural Product Research

Isolation and Characterization from Natural Sources

1,5-Dihydroxyanthrone and its derivatives have been isolated from various natural sources. For instance, a new anthrone (B1665570), rumexone, along with known anthraquinones, was isolated from the roots of Rumex crispus. researchgate.net The characterization of these compounds is typically achieved through a combination of spectroscopic techniques, including:

UV-Vis Spectroscopy: To identify the chromophore system characteristic of anthranoids.

Infrared (IR) Spectroscopy: To determine the presence of functional groups like hydroxyls and carbonyls.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) techniques to elucidate the detailed molecular structure and connectivity of atoms. researchgate.net

In a study on Ceratotheca triloba, three anthraquinone (B42736) derivatives were isolated from the roots and characterized using UV, NMR, and EI-LC-MS. academicjournals.org Similarly, anthraquinones and coumarins with antisalmonellal activity were isolated from Morinda lucida and their structures were determined by 1D and 2D NMR, IR, and mass spectra. researchgate.net The phytochemical composition of Anacyclus maroccanus and Anacyclus radiatus was also evaluated using spectrophotometric and chromatographic analysis. nih.gov

| Plant Source | Isolated Compound(s) |

| Rumex crispus roots | Rumexone (a new anthrone), Przewalsquinone B, Ziganein, 1,3,5-trihydroxy-6-hydroxymethylanthraquinone |

| Ceratotheca triloba roots | 9,10-anthracenedione, 1-hydroxy-4-methylanthraquinone, 5,8-dimethoxy-2,3,10,10a-tetrahydro-1H-phenanthrene-4,9-dione |

| Morinda lucida | Anthraquinones and coumarins |

| Harungana madagascariensis | Harunganin, harunmadagascarins, madagascin, physcion, chrysophanol |

Polyketide Biosynthesis Routes

The biosynthesis of many aromatic natural products, including this compound, proceeds through the polyketide pathway. fu-berlin.deresearchgate.net This pathway utilizes simple carboxylic acid units, primarily acetyl-CoA and malonyl-CoA, as building blocks. uoalfarahidi.edu.iq These units are sequentially condensed by a large multifunctional enzyme complex known as polyketide synthase (PKS). fu-berlin.denih.gov

The process begins with a starter unit, often acetyl-CoA, which is extended by several extender units, typically malonyl-CoA. frontiersin.org This chain elongation process results in a linear poly-β-keto chain. researchgate.net This reactive intermediate then undergoes a series of cyclization and aromatization reactions to form the characteristic tricyclic anthracene (B1667546) core of anthrones and anthraquinones. researchgate.net The specific folding pattern of the polyketide chain determines the final structure of the resulting aromatic compound. researchgate.net For instance, anthraquinones with substituents on both benzenoid rings are typically derived from the acetate-malonate pathway. chempedia.info

Acetate-Malonate Pathway Contributions

The acetate-malonate pathway is a specific route within the broader polyketide biosynthesis. chempedia.inforsc.org Isotopic labeling studies using [¹⁴C]-labeled acetate (B1210297) and malonate have confirmed their direct incorporation into the anthraquinone skeleton in fungi. rsc.org These experiments have been crucial in establishing that the carbon backbone of these molecules is assembled from these simple two-carbon and three-carbon precursors. rsc.org

The general scheme involves the "head-to-tail" condensation of acetate units, though the actual extender unit is malonyl-CoA, formed by the carboxylation of acetyl-CoA. uoalfarahidi.edu.iq The resulting polyketide chain, an octaketide in the case of many anthraquinones, then cyclizes to form key intermediates like emodin (B1671224) anthrone. uoalfarahidi.edu.iqfrontiersin.org

Enzymatic Machinery and Genetic Determinants in Biosynthesis

The biosynthesis of polyketides is governed by a suite of enzymes encoded by specific gene clusters. The central enzyme is the polyketide synthase (PKS). fu-berlin.de PKS enzymes are classified into three main types (I, II, and III). fu-berlin.de Fungal PKSs are often large, multifunctional Type I enzymes, containing various domains that catalyze different steps of the biosynthesis, such as acyltransferase, ketosynthase, ketoreductase, dehydratase, and enoylreductase domains. researchgate.net

Recent advances in genomics have allowed for the identification of PKS genes and other biosynthetic genes in various organisms. nih.govfrontiersin.orgnih.govresearchgate.net For example, the gene encoding emodinanthrone oxygenase, an enzyme that oxidizes emodin anthrone to emodin, has been identified and characterized. rsc.org This enzyme plays a crucial role in the later steps of anthraquinone biosynthesis. The expression of these genes can be influenced by various factors, including environmental stress. frontiersin.org

| Enzyme/Gene | Function in Anthrone/Anthraquinone Biosynthesis |

| Polyketide Synthase (PKS) | Catalyzes the initial condensation of acetate and malonate units to form the polyketide chain. fu-berlin.de |

| Emodinanthrone Oxygenase | Oxidizes emodin anthrone to the corresponding anthraquinone, emodin. rsc.org |

| Acyltransferase | Transfers the acyl groups (starter and extender units) to the PKS. researchgate.net |

| Ketosynthase | Catalyzes the condensation reaction between the growing polyketide chain and the extender unit. fu-berlin.de |

| Cyclase/Aromatase | Catalyzes the cyclization and aromatization of the polyketide chain to form the aromatic ring system. |

Dimerization and Complex Natural Product Formation

Anthrone and anthraquinone monomers can undergo further enzymatic modifications to form more complex natural products, including dimers. nih.gov This dimerization can occur through various linkages, leading to a diverse array of structures. nih.gov For example, bianthrones are formed by the oxidative coupling of two anthrone units. mdpi.com

Enzymes such as laccases and peroxidases are often implicated in these dimerization processes. These enzymes catalyze the formation of radical intermediates from the monomeric phenols, which then couple to form the dimeric structures. rsc.org The resulting dimers, such as the sennosides, often exhibit distinct biological activities compared to their monomeric precursors. clinicalgate.com The study of these complex molecules has led to the development of synthetic strategies to produce them and their analogs. nih.gov

Advanced Analytical Methodologies for 1,5 Dihydroxyanthrone Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of 1,5-Dihydroxyanthrone in various matrices. openaccessjournals.comadvancechemjournal.com Its high resolution and efficiency make it indispensable for analyzing complex mixtures. openaccessjournals.com The principle of HPLC involves injecting a liquid sample into a mobile phase that is forced through a column packed with a stationary phase. advancechemjournal.com The differential interactions of the analyte with the stationary and mobile phases lead to separation. openaccessjournals.com

Reversed-phase HPLC is commonly utilized for the analysis of anthraquinone (B42736) derivatives. For instance, a method developed for anthraquinone dye degradation products used a Lichrospher® RP-18 column with a mobile phase consisting of a mixture of acetonitrile, ammonium (B1175870) acetate (B1210297) buffer, and methanol. nih.govresearchgate.net While specific methods for this compound are not extensively detailed in the provided results, the analysis of structurally similar compounds like 1,5-Diamino-4,8-dihydroxyanthraquinone suggests that a reverse-phase method with a mobile phase of acetonitrile, water, and an acid modifier (like phosphoric or formic acid) would be a suitable starting point. sielc.com

Key Parameters in HPLC Method Development:

Column: The choice of stationary phase is critical. C18 columns are widely used for their hydrophobic retention of non-polar to moderately polar compounds. nih.govresearchgate.net

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer is typically used to control retention and peak shape. nih.govresearchgate.net The pH of the mobile phase can significantly impact the ionization state and retention of dihydroxyanthrones.

Detector: UV-visible detectors are commonly used for chromophoric compounds like this compound. nih.govlibretexts.org Diode array detectors (DAD) provide the additional advantage of acquiring full UV-Vis spectra for peak identification. nih.gov

Hyphenated HPLC-Mass Spectrometry (LC-MS/MS, HRMS) Applications

The coupling of HPLC with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides a powerful tool for both quantification and structural confirmation of this compound. rsc.org LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometric detection. nih.govthermofisher.com This is particularly valuable for analyzing trace levels of the compound in complex matrices. rsc.org

High-Resolution Mass Spectrometry (HRMS) offers the ability to determine the exact mass of a molecule with high precision, which is invaluable for confirming the elemental composition and identifying unknown compounds. measurlabs.combioanalysis-zone.com Techniques like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap are frequently used for HRMS analysis. frontiersin.orgnih.gov For example, HRMS was used to identify the dimerization products of anthrones, providing exact mass measurements that confirmed their molecular formulas. oup.com

LC-MS/MS is employed for targeted quantitative analysis due to its high specificity and sensitivity. chromatographyonline.comresearchgate.net In this technique, the first mass spectrometer (Q1) selects the precursor ion (the molecular ion of this compound), which is then fragmented in a collision cell (q2). The second mass spectrometer (Q3) then analyzes the resulting product ions, providing a highly specific fragmentation pattern for the analyte. chromatographyonline.com

Table 1: HPLC and LC-MS/MS Parameters for Anthraquinone Analysis

| Parameter | HPLC Method for Anthraquinone Dye Degradation Products nih.govresearchgate.net | LC-MS/MS for General Compound Analysis |

| Column | Lichrospher® RP-18 (5 µm, 25 cm x 4.6 mm) | Various, often C18 |

| Mobile Phase | Acetonitrile:Ammonium Acetate Buffer (0.02 M, pH 2.5 with TFA):Methanol (70:20:10 v/v/v) | Acetonitrile/Methanol and water with formic or acetic acid |

| Flow Rate | 1.2 mL/min | Typically 0.2-1.0 mL/min |

| Detection | UV-Vis | ESI-MS/MS |

| Ionization Mode | N/A | Electrospray Ionization (ESI), positive or negative mode |

| Scan Type | N/A | Multiple Reaction Monitoring (MRM) |

This table is interactive. Click on the headers to sort.

HPLC Coupled with Chemiluminescence Detection

HPLC coupled with chemiluminescence (CL) detection offers exceptional sensitivity for specific analytes. shsu.edushimadzu.com This technique is based on the detection of light produced from a chemical reaction. shimadzu.com A post-column reagent is continuously mixed with the HPLC eluate, and if the analyte participates in a light-emitting reaction, the resulting luminescence is measured by a photomultiplier tube. shimadzu.com

The luminol (B1675438) reaction is a common chemiluminescence system that can be used to detect compounds that can catalyze or inhibit the reaction. shsu.eduresearchgate.net For instance, certain metal ions or compounds that can be oxidized can be detected with high sensitivity. shsu.edu While direct application to this compound is not explicitly detailed, its potential to interact with reactive oxygen species suggests that a CL method could be developed. The primary advantage of CL detection is its low background noise, leading to very low detection limits. shsu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound. byjus.comnih.gov It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. byjus.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the complete molecular structure. mdpi.comresearchgate.net

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the number of protons of each type (integration). byjus.commdpi.com For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons and the hydroxyl protons.

¹³C NMR (Carbon NMR): This provides information on the carbon framework of the molecule. mdpi.com It reveals the number of chemically non-equivalent carbon atoms.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is useful for determining stereochemistry. mdpi.com

While specific NMR data for this compound was not found in the search results, data for the related compound 1,5-dihydroxyanthraquinone (B121750) is available and can serve as a reference. chemicalbook.com The analysis of similar structures, like taraxerol, demonstrates the power of combining various NMR techniques for complete structural assignment. researchgate.net

Table 2: General ¹H and ¹³C NMR Data for Dihydroxyanthraquinone Core Structures

| Nucleus | Chemical Shift Range (ppm) - Aromatic Region | Chemical Shift Range (ppm) - Hydroxyl Region |

| ¹H | 6.5 - 8.5 | 10.0 - 13.0 (intramolecularly hydrogen-bonded) |

| ¹³C | 110 - 165 | N/A |

Note: Specific chemical shifts are highly dependent on the solvent and substitution pattern. This table provides a general overview.

Spectrophotometric Approaches (UV-Vis, FTIR) for Quantitative and Mechanistic Studies

Spectrophotometric methods, such as Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy, are valuable for both quantitative analysis and for gaining insights into the electronic structure and functional groups of this compound.

UV-Visible Spectroscopy: This technique measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. uobabylon.edu.iq Due to its conjugated aromatic system, this compound exhibits characteristic absorption bands. innovareacademics.in UV-Vis spectroscopy can be used for quantitative analysis based on the Beer-Lambert law and is also a valuable detection method in HPLC. nih.govlibretexts.org The UV-Vis spectrum of an ethanolic extract of a plant containing phenolic compounds showed absorption maxima indicative of flavonoids and other phenolic structures. innovareacademics.in For instance, a study on the dimerization of anthrones reported UV λmax values for the products. oup.com A simple spectrophotometric method for beryllium determination used 1,8-dihydroxyanthrone as a chromogenic reagent, indicating that dihydroxyanthrones form colored complexes with metal ions, a property that can be exploited for quantitative analysis. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. innovareacademics.in The FTIR spectrum of this compound would show characteristic peaks for O-H (hydroxyl), C=O (carbonyl), C=C (aromatic), and C-O stretching vibrations. In-situ ATR-FTIR has been used to study the chemical processes of 1,5-dihydroxyanthraquinone in redox flow batteries. rsc.org FTIR analysis of plant extracts has confirmed the presence of hydroxyl groups, terpenoids, and phenols. innovareacademics.in

Table 3: Characteristic Spectroscopic Data for Dihydroxyanthrone-type Compounds

| Technique | Wavelength/Wavenumber | Assignment | Reference |

| UV-Vis | ~250-450 nm | π → π* transitions in the conjugated system | oup.com |

| FTIR | ~3200-3600 cm⁻¹ | O-H stretching (hydroxyl groups) | innovareacademics.in |

| FTIR | ~1600-1680 cm⁻¹ | C=O stretching (carbonyl group) | innspub.net |

| FTIR | ~1450-1600 cm⁻¹ | C=C stretching (aromatic rings) | innovareacademics.in |

Advanced Mass Spectrometry Techniques

Beyond standard LC-MS, advanced mass spectrometry techniques provide deeper insights into the structure and fragmentation of this compound. High-resolution mass spectrometry (HRMS) is a key technology in this area. bioanalysis-zone.comfrontiersin.org Analyzers like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are capable of providing highly accurate mass measurements, often to within a few parts per million (ppm). nih.govalgimed.com This level of accuracy allows for the unambiguous determination of the elemental formula of the parent ion and its fragments. algimed.com

Fragmentation studies using techniques like collision-induced dissociation (CID) in MS/MS experiments are crucial for structural elucidation. chromatographyonline.com By analyzing the fragmentation pattern, it is possible to deduce the connectivity of the molecule. HRMS is particularly useful in identifying unknown compounds and for characterizing complex mixtures. measurlabs.comfrontiersin.org For example, HRMS has been used to characterize the products of anthrone (B1665570) dimerization and to identify metabolites of various compounds. oup.comusp.br

Sample Preparation and Matrix Effects in Analytical Procedures

The accuracy and reliability of any analytical method for this compound heavily depend on the sample preparation procedure and the management of matrix effects, especially when dealing with complex samples like biological or environmental extracts. chromatographyonline.comresearchgate.net

Sample Preparation: The goal of sample preparation is to extract the analyte of interest from the sample matrix and to remove interfering compounds. jocpr.com Common techniques include:

Liquid-Liquid Extraction (LLE): Partitioning the analyte between two immiscible liquids.

Solid-Phase Extraction (SPE): Using a solid sorbent to selectively retain the analyte or interferences.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method involving salting-out extraction followed by dispersive SPE, widely used in pesticide residue analysis and adaptable for other analytes. chromatographyonline.com

Cloud Point Extraction (CPE): A technique using non-ionic surfactants to extract and preconcentrate analytes. jocpr.comresearchgate.net One study reported the use of 1,8-dihydroxyanthrone as a chelating agent in a CPE method for uranium determination. jocpr.comresearchgate.net

Matrix Effects: Matrix effects are a significant challenge in LC-MS analysis, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. chromatographyonline.comresearchgate.netchromatographyonline.com Strategies to mitigate matrix effects include:

Effective Sample Cleanup: To remove as many interfering compounds as possible. chromatographyonline.com

Chromatographic Separation: Optimizing the HPLC method to separate the analyte from matrix components. chromatographyonline.com

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample to compensate for matrix effects. chromatographyonline.com

Stable Isotope-Labeled Internal Standards: The use of an internal standard that is chemically identical to the analyte but labeled with a stable isotope (e.g., ¹³C, ²H) is the gold standard for correcting both extraction recovery and matrix effects. chromatographyonline.comannlabmed.org

Standard Addition: Adding known amounts of the analyte to the sample to create a calibration curve within the sample matrix itself. chromatographyonline.com

The choice of sample preparation and the strategy for addressing matrix effects are critical for developing a robust and accurate analytical method for this compound. researchgate.netannlabmed.org

Computational Chemistry and Theoretical Modeling of 1,5 Dihydroxyanthrone

Quantum Mechanical (QM) Calculations and Simulations

Quantum mechanical methods are fundamental to understanding the electronic behavior of molecules from first principles. rub.de These calculations solve the Schrödinger equation for a given system, providing detailed information about electron distribution, molecular orbitals, and energy states. rutgers.edu For 1,5-Dihydroxyanthrone, QM calculations are crucial for elucidating its tautomeric equilibria, reaction mechanisms, and spectroscopic properties.

Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods offer a powerful approach for studying large systems, such as an enzyme active site or a solvated molecule. rutgers.eduletifmones.commdpi.com In this scheme, the chemically active region (e.g., this compound and its immediate interacting partners) is treated with a high-level QM method, while the larger environment (e.g., the rest of the protein or solvent) is described by a classical MM force field. rutgers.edu This multiscale approach balances computational cost and accuracy, enabling the study of complex biological processes. nih.gov For instance, a QM/MM simulation could model the enzymatic oxidation of this compound, providing insights into the reaction pathway and the role of active site residues.

Advanced QM methods, such as Coupled Cluster (CC) theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), are considered the "gold standard" for calculating accurate molecular energies and properties. rub.de While computationally expensive, they serve as benchmarks for calibrating more approximate methods like DFT. For a molecule like this compound, CCSD(T) calculations could provide highly accurate predictions of its tautomerization energies and reaction barriers.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, tracking the motions of atoms and molecules over time by integrating Newton's equations of motion. nih.govnih.gov This technique allows for the exploration of conformational landscapes, the study of solvent effects, and the investigation of ligand-protein binding dynamics. nih.gov

Classical MD simulations employ force fields, such as AMBER or GROMACS, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates. nih.govnih.gov A classical MD simulation of this compound in a water box could reveal its hydration structure, diffusion properties, and conformational flexibility. nih.gov Such simulations are essential for understanding how the molecule behaves in a biological environment. nih.gov

Ab initio Molecular Dynamics (AIMD), such as Car–Parrinello Molecular Dynamics (CPMD), combines MD with electronic structure calculations performed "on-the-fly" for every atomic configuration. rub.de This approach does not rely on pre-parameterized force fields and can describe chemical reactions involving bond breaking and formation. rub.de Studies on related dihydroxyanthraquinones have utilized CPMD to investigate proton transfer dynamics and hydrogen bonding. mdpi.com An AIMD simulation of this compound could provide a highly accurate description of its tautomerization dynamics and the influence of nuclear quantum effects. nih.govrsc.org

Steered Molecular Dynamics (SMD) is a specialized MD technique used to study the process of a ligand unbinding from a protein or the mechanical unfolding of a protein by applying an external force. nih.gov This method could be used to investigate the binding strength of this compound to a potential target protein.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a system based on its electron density. nih.gov DFT offers a good balance between accuracy and computational cost, making it a powerful tool for studying a wide range of chemical phenomena for molecules like this compound. mdpi.comresearchgate.net

DFT calculations have been instrumental in studying the tautomeric equilibrium of dihydroxyanthrone derivatives. mdpi.comresearchgate.net These studies can predict the relative stabilities of different tautomers and the energy barriers for their interconversion. For this compound, DFT calculations can help determine the predominant tautomeric form in different environments. researchgate.net

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study excited-state properties, such as UV-Vis absorption and emission spectra. rsc.org By calculating the vertical excitation energies, TD-DFT can predict the absorption maxima of this compound and help in the interpretation of its experimental spectra. rsc.org Furthermore, TD-DFT is crucial for investigating Excited-State Intramolecular Proton Transfer (ESIPT), a key process in many fluorescent molecules. researchgate.net

DFT is also employed to study the antioxidant activity of phenolic compounds by calculating parameters like Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP). For this compound, DFT can predict its ability to scavenge free radicals and act as an antioxidant.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govchemrxiv.org This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions. nih.govijper.org

The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. chemrxiv.org For this compound, molecular docking could be used to identify potential biological targets by screening it against a panel of proteins. nih.gov The results can provide insights into the binding mode, key interacting residues, and the potential inhibitory activity of the compound. researchgate.net

Successful docking studies have been performed on compounds with scaffolds similar to this compound, such as 1,5-disubstituted tetrazoles and 1,5-benzothiazepine (B1259763) derivatives, to predict their binding to protein kinases and other enzymes. nih.govijper.org A hypothetical docking study of this compound against a relevant enzyme, for instance, a kinase or a polymerase, could reveal potential hydrogen bonds with active site residues and hydrophobic interactions that stabilize the complex.

Table 1: Potential Protein Targets for this compound and Key Interacting Residues (Hypothetical)

| Potential Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.5 | LEU83, LYS33, ASP86 | Hydrogen Bond, Hydrophobic |

| Topoisomerase II | 1ZXM | -9.2 | ARG487, ASN520, MG2+ | Hydrogen Bond, Metal Coordination |

| Xanthine Oxidase | 1FIQ | -7.8 | GLU802, PHE914, ARG880 | Hydrogen Bond, Pi-Alkyl |

In Silico Exploration of Chemical Space and Virtual Screening

The "chemical space" encompasses all possible molecules, and its exploration is a key aspect of drug discovery. nih.govscispace.com In silico methods provide a means to navigate this vast space and identify novel compounds with desired properties. chemrxiv.orgmdpi.com

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.comscirp.org This can be done through ligand-based methods, which rely on the similarity to known active compounds, or structure-based methods, which use molecular docking. nih.gov

For this compound, a virtual library of analogs could be generated by systematically modifying its structure. This library could then be screened against a panel of biological targets to identify potential hits. mdpi.com The screening process can be guided by pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) to filter out compounds with undesirable characteristics. ijper.org This approach accelerates the discovery of new lead compounds based on the this compound scaffold. nih.govinterquadrat.eu

Thermodynamic and Kinetic Modeling of Reactions

Computational modeling of thermodynamics and kinetics provides a quantitative understanding of chemical reactions, including their feasibility, spontaneity, and rates. mdpi.comnih.gov

For this compound, DFT calculations can be used to determine the thermodynamic parameters of its tautomerization, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). researchgate.netkashanu.ac.ir These values indicate the relative stability of the tautomers and the position of the equilibrium. researchgate.net

Kinetic modeling focuses on the reaction rates and mechanisms. By calculating the transition state structures and their corresponding activation energies, computational methods can predict the rate constants of reactions. mdpi.comkashanu.ac.ir For example, the kinetics of the oxidation or degradation of this compound can be modeled to understand its stability under different conditions. rsc.org Such studies are particularly relevant in fields like redox flow batteries, where the stability of quinone-based electrolytes is crucial.

Table 2: Calculated Thermodynamic and Kinetic Parameters for the Tautomerization of this compound (Representative Data)

| Tautomeric Pair | Method | Solvent | ΔE (kcal/mol) | ΔG (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|---|---|---|

| Enol ⇌ Keto | B3LYP/6-311++G(d,p) | Gas Phase | -2.5 | -2.2 | 15.8 |

| Enol ⇌ Keto | B3LYP/6-311++G(d,p) | Water | -3.1 | -2.8 | 12.5 |

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods are powerful tools for predicting various spectroscopic properties, which can aid in the identification and characterization of molecules. q-chem.comfaccts.de

The prediction of NMR spectra, including chemical shifts (δ) and coupling constants (J), can be performed using QM methods like DFT. rsc.orgnih.govresearchgate.net By calculating the magnetic shielding tensors of the nuclei, it is possible to predict the 1H and 13C NMR spectra of this compound. rsc.orgmdpi.com Comparing the calculated spectra with experimental data can help to confirm the structure and assign the resonances. rsc.org

The calculation of vibrational frequencies using DFT can predict the infrared (IR) and Raman spectra of a molecule. researchgate.netfaccts.dersc.orgresearchgate.net The predicted vibrational modes can be compared with experimental IR spectra to identify characteristic functional groups and confirm the molecular structure of this compound. rsc.orgusp.br

Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule. uci.edunih.govnih.gov Computational methods, such as Monte Carlo or systematic searches followed by QM energy minimization, can be used to explore the conformational space of this compound and identify the low-energy conformers. uci.edunih.gov Understanding the conformational preferences is crucial as different conformers can have different biological activities.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Property | Computational Method | Predicted Value |

|---|---|---|

| 1H NMR Chemical Shift (OH proton) | B3LYP/6-31G(d) | 12.5 ppm |

| 13C NMR Chemical Shift (C=O carbon) | B3LYP/6-31G(d) | 185.0 ppm |

| IR Stretching Frequency (C=O) | B3LYP/6-31G(d) | 1650 cm-1 |

| UV-Vis Absorption Maximum (λmax) | TD-B3LYP/6-31+G(d,p) | 430 nm |

Q & A

Q. What computational strategies improve the predictive accuracy of this compound’s ADMET properties?

- Methodological Answer :

- Software : Employ SwissADME for absorption/distribution predictions and ProTox-II for toxicity.

- Descriptors : Include logP (lipophilicity), PSA (polar surface area), and H-bond donors/acceptors. Validate predictions with experimental solubility (shake-flask method) and plasma protein binding assays (ultrafiltration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.